1-Phenylethyl isobutyrate, also known as styralyl isobutyrate, is a specialized aromatic ester utilized extensively in advanced flavor and fragrance compounding. Characterized by a heavier molecular weight than its acetate counterpart, this compound exhibits a boiling point of approximately 243 °C and a vapor pressure of 0.033 mmHg at 25 °C [1]. Its structural configuration, featuring an isobutyrate moiety attached to a chiral 1-phenylethyl core, confers a distinctively soft, tropical, and jasmine-like olfactory profile. From a procurement perspective, its defining baseline metric is its elevated hydrophobicity, demonstrated by a LogP of 3.16, which dictates its partitioning behavior in complex emulsions and surfactant-heavy industrial formulations .
Procurement teams often attempt to substitute 1-phenylethyl isobutyrate with the more ubiquitous and lower-cost 1-phenylethyl acetate (styralyl acetate). However, this generic substitution fundamentally alters formulation performance. The acetate analog possesses a significantly higher vapor pressure (0.203 mmHg at 25 °C) and a lower boiling point (213 °C), causing it to act as a highly transient top note that flashes off rapidly during both thermal processing and ambient evaporation [1]. Furthermore, the acetate's lower lipophilicity (LogP ~2.35) results in poor deposition onto substrates from wash-off products like detergents and shampoos [2]. Substituting the isobutyrate with the acetate not only shifts the sensory profile from a heavy tropical floral to a sharp metallic green, but also critically compromises the longevity and phase stability of the final product.
A critical differentiator for 1-phenylethyl isobutyrate is its low volatility, which governs its substantivity in open-air applications. Quantitative analysis shows that 1-phenylethyl isobutyrate exhibits a vapor pressure of 0.033 mmHg at 25 °C, whereas the common substitute 1-phenylethyl acetate registers at 0.203 mmHg under identical conditions [1]. This approximately 6.1-fold reduction in vapor pressure means the isobutyrate functions as a persistent heart-to-base note modifier, resisting premature evaporation. For formulators, this translates to a significantly extended aromatic lifespan on substrates, preventing the rapid 'flash-off' characteristic of lighter esters [2].
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | 0.033 mmHg |
| Comparator Or Baseline | 1-Phenylethyl acetate: 0.203 mmHg |
| Quantified Difference | ~6.1x lower volatility |
| Conditions | Standard ambient temperature (25 °C) |
Ensures prolonged active ingredient retention in formulations, preventing premature evaporative loss compared to highly volatile acetate analogs.
In wash-off formulations such as laundry detergents and shampoos, an ingredient's partition coefficient (LogP) dictates its ability to survive the rinse cycle and deposit onto target substrates (fabric or keratin). 1-Phenylethyl isobutyrate boasts a LogP of 3.16, crossing the critical >3.0 threshold required for optimal micellar encapsulation and lipid-phase partitioning . In stark contrast, 1-phenylethyl acetate has a LogP of only 2.35, making it far more susceptible to being washed away in the aqueous phase [1]. This 0.81-unit difference in LogP exponentially increases the isobutyrate's substantivity, making it a quantitatively supported choice for high-surfactant environments.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | 3.16 |
| Comparator Or Baseline | 1-Phenylethyl acetate: 2.35 |
| Quantified Difference | +0.81 LogP units |
| Conditions | Standard predictive/measured LogP modeling |
A LogP > 3 is critical for ensuring the compound deposits effectively onto fabrics and hair from wash-off surfactant systems rather than flushing down the drain.
Industrial manufacturing of scented polymers, hot-melt adhesives, and poured wax candles requires aromatic compounds that can withstand elevated processing temperatures without degrading or vaporizing. 1-Phenylethyl isobutyrate offers a boiling point of 243 °C, providing a robust thermal buffer during hot compounding . The standard acetate analog boils at a significantly lower 213–215 °C . This ~30 °C thermal advantage minimizes yield loss during the cooling and curing phases of manufacturing, ensuring that the final product retains its intended concentration of the active ester.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 243 °C |
| Comparator Or Baseline | 1-Phenylethyl acetate: 213–215 °C |
| Quantified Difference | ~28–30 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Reduces evaporative loss and ensures concentration consistency during high-temperature industrial compounding and wax pouring.
Due to its elevated LogP of 3.16, 1-phenylethyl isobutyrate effectively partitions into micellar cores and resists aqueous washout, providing a measurable advantage over acetate analogs for ensuring long-lasting deposition on textiles and keratinous surfaces .
The compound's high boiling point (243 °C) and exceptionally low vapor pressure (0.033 mmHg) prevent premature flash-off during hot wax pouring and curing, securing formulation integrity in high-heat manufacturing workflows .
In fine chemical compounding where longevity is paramount, the ~6.1x lower volatility of the isobutyrate compared to standard styralyl acetate allows it to anchor tropical and heavy floral notes deep into the dry-down phase of the product lifecycle [1].